Dibenzyl-(2,4-difluoro-phenyl)-amine

Descripción

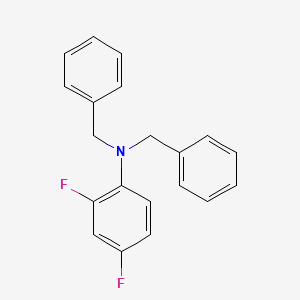

Dibenzyl-(2,4-difluoro-phenyl)-amine is a tertiary amine featuring two benzyl groups and a 2,4-difluorophenyl substituent attached to the nitrogen atom. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Synthesis protocols often involve nucleophilic substitution or coupling reactions, as exemplified in , where dibenzylamine derivatives are synthesized using cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) .

Propiedades

Fórmula molecular |

C20H17F2N |

|---|---|

Peso molecular |

309.4 g/mol |

Nombre IUPAC |

N,N-dibenzyl-2,4-difluoroaniline |

InChI |

InChI=1S/C20H17F2N/c21-18-11-12-20(19(22)13-18)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |

Clave InChI |

HSVYPXUANYNLCN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C=C(C=C3)F)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues of Dibenzylamine Derivatives

Dibenzyl-(1,3-diphenyl-2-propynyl)amine

- Structure : Contains a propargyl chain (C≡C) and two phenyl groups instead of the 2,4-difluorophenyl group.

- Synthesis : Prepared via gold(III)-catalyzed reactions, as described in .

- Properties : Exhibits distinct NMR spectral data (δ 7.57–7.51 ppm for aromatic protons) and a molecular ion peak at m/z 261 .

- Applications : Used in catalytic studies and material science due to its rigid alkyne backbone.

N4,N4-Dibenzyl-6-chloro-N2-methyl-3-nitropyridine-2,4-diamine

Fluorophenyl-Containing Amines

5-Chloro-2,4-difluorobenzylamine

- Structure : Benzylamine with 2,4-difluoro and 5-chloro substituents.

- Properties : Molecular weight = 177.58 g/mol; boiling point = 217°C; density = 1.368 g/cm³.

- Applications : Serves as a key intermediate in antiviral and antifungal drug synthesis () .

(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine

- Structure : Combines a 4-fluorophenethyl group and a dimethoxybenzyl moiety.

Heterocyclic Analogues with Fluorophenyl Groups

2-(2,4-Difluorophenyl)pyridine

- Structure : Pyridine ring substituted with a 2,4-difluorophenyl group.

- Synthesis : Prepared via Suzuki-Miyaura coupling or direct fluorination.

- Applications : Used in ligand design for metal-catalyzed reactions () .

5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine

Pharmacological and Physicochemical Data Comparison

Key Findings and Insights

Structural Impact on Activity: The 2,4-difluorophenyl group enhances electronegativity and metabolic stability, making it favorable in antifungal agents () .

Synthetic Accessibility :

- This compound requires multistep synthesis with cesium carbonate, whereas pyridine derivatives (e.g., 2-(2,4-difluorophenyl)pyridine) are accessible via cross-coupling reactions .

Fluorine position matters: 3,4-difluoro derivatives () show different reactivity compared to 2,4-difluoro isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.